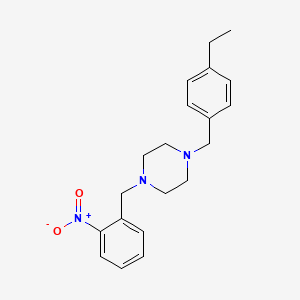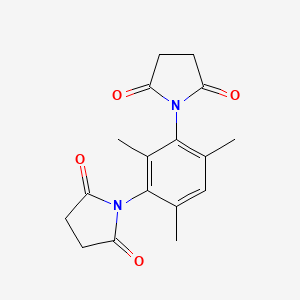
1-(2,3-dichlorobenzyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dichlorobenzyl)azocane, also known as DCBA, is a chemical compound that has been extensively used in scientific research due to its unique properties. It is a highly lipophilic compound that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes.
Mécanisme D'action
1-(2,3-dichlorobenzyl)azocane acts as a lipophilic molecule that can easily penetrate cell membranes. Once inside the cell, this compound can interact with various biomolecules such as proteins, lipids, and nucleic acids. This compound has been shown to bind to phospholipids in cell membranes, leading to changes in membrane structure and function. This compound has also been shown to interact with proteins such as cytochrome P450 enzymes, leading to changes in enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been shown to have anti-inflammatory effects, as well as to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,3-dichlorobenzyl)azocane has a number of advantages for lab experiments. It is a highly lipophilic compound that can easily penetrate cell membranes, making it an ideal tool for studying various biological processes. This compound is also relatively stable and easy to synthesize, making it readily available for research. However, this compound also has some limitations. It is a toxic compound that can be hazardous to handle, and its lipophilic nature can make it difficult to control its concentration in biological systems.
Orientations Futures
There are many future directions for research on 1-(2,3-dichlorobenzyl)azocane. One area of interest is the development of new drugs that target cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins. This compound has been shown to inhibit the activity of these enzymes, and further research could lead to the development of new drugs with improved efficacy and safety. Another area of interest is the development of new probes for studying the structure and function of cell membranes. This compound has been used as a probe in this area, but further research could lead to the development of new probes with improved sensitivity and selectivity. Finally, there is interest in the development of new methods for synthesizing this compound and related compounds, which could lead to the discovery of new compounds with unique properties and applications.
Méthodes De Synthèse
1-(2,3-dichlorobenzyl)azocane can be synthesized by reacting 2,3-dichlorobenzyl chloride with azocane in the presence of a base such as sodium hydroxide. The reaction yields this compound as a yellow crystalline solid, which can be purified by recrystallization. The purity of the compound can be confirmed by spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
1-(2,3-dichlorobenzyl)azocane has been widely used in scientific research to study various biological processes. It has been used as a probe to study the structure and function of cell membranes, as well as to investigate the transport of lipophilic compounds across membranes. This compound has also been used as a tool to study the binding of ligands to receptors and enzymes, as well as to investigate the mechanism of action of various drugs.
Propriétés
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]azocane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N/c15-13-8-6-7-12(14(13)16)11-17-9-4-2-1-3-5-10-17/h6-8H,1-5,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZENOFBCBKRUBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)


![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)




![N-(2-{[2-(4-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5813773.png)
![N-[3-(benzoylamino)phenyl]-3-methoxybenzamide](/img/structure/B5813780.png)


![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)